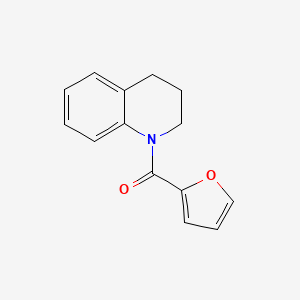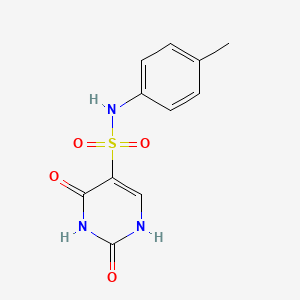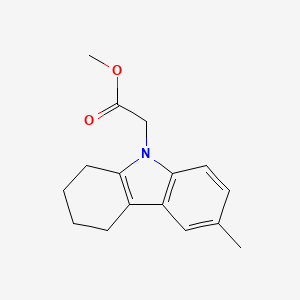![molecular formula C19H21N3O2 B5554727 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide, commonly known as DZP, is a chemical compound that has been studied extensively for its potential use in scientific research applications. This compound is a selective antagonist of the GABAA receptor, which plays an important role in the regulation of neuronal activity in the central nervous system. In
Aplicaciones Científicas De Investigación
Complexes and Supramolecular Structures
- Complexes of palladium(II) chloride with derivatives of pyrazole-based ligands have been prepared, highlighting the versatility of these compounds in forming supramolecular structures. These structures differ significantly in their hydrogen-bonding patterns and dimensional arrays depending on the substitution on the amide hydrogens, showcasing the compound's potential in materials science and coordination chemistry (Palombo et al., 2019).
Antidepressant Activity
- Although direct information on N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide was not found, related pyrazole derivatives have been identified as potential antidepressants. This suggests the broader utility of pyrazole compounds in developing new therapeutic agents (Bailey et al., 1985).
Anticancer and Cytotoxic Activities
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural motifs with the compound , have demonstrated potent cytotoxic activities against several cancer cell lines. This highlights the potential of such derivatives in oncological research and drug development (Deady et al., 2003).
Molecular Interaction Studies
- The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's molecular interaction with the CB1 cannabinoid receptor has been studied, providing insights into the steric and electrostatic considerations necessary for binding to receptors. This research could be relevant for understanding how similar compounds might interact with biological targets (Shim et al., 2002).
Synthesis and Evaluation of Derivatives
- New N-(naphthalen-1-yl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the synthetic versatility of the core structure and its potential application in developing new antimicrobial agents (Evren et al., 2020).
Herbicidal Activity
- The crystal structure and herbicidal activity of a related compound, highlighting the agricultural applications of such chemicals. This points to the broader utility of pyrazole derivatives in fields beyond pharmaceuticals (Liu et al., 2008).
Mecanismo De Acción
Safety and Hazards
Pyrazole itself has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . These indicate various hazards such as harmful if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye damage, causes serious eye irritation, may cause respiratory irritation, causes damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .
Direcciones Futuras
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals and pharmaceuticals . They have received attention for the development of new pesticides in recent years . Therefore, the future directions of research could involve further exploration of the potential uses of pyrazole-containing compounds in various fields, including medicine and agriculture.
Propiedades
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-naphthalen-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-17(22(3)21-13)12-20-19(23)14(2)24-18-9-8-15-6-4-5-7-16(15)11-18/h4-11,14H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHSQXMOPHCOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)C(C)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)
![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![4-(3-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5554710.png)
![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)



![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)
